molecular formula C23H29N3O2 B251797 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

Cat. No. B251797
M. Wt: 379.5 g/mol
InChI Key: QMOUBAJUCQQEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has been widely studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

PARP is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by binding to the catalytic domain of PARP, preventing it from carrying out its repair function. This leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to have a protective effect on normal tissues during radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its selectivity for PARP, which minimizes off-target effects. Another advantage is its ability to enhance the sensitivity of cancer cells to DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its potential toxicity to normal tissues, which may limit its clinical use.

Future Directions

There are several potential future directions for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide research. One area of interest is the development of combination therapies that include N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide treatment. Additionally, there is ongoing research to identify new PARP inhibitors with improved selectivity and efficacy.
Conclusion:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is a potent and selective inhibitor of PARP that has shown promise as a therapeutic agent in cancer treatment. Its ability to enhance the sensitivity of cancer cells to DNA-damaging agents makes it an attractive candidate for combination therapies. Ongoing research is focused on identifying biomarkers and developing new PARP inhibitors with improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide involves the reaction of 4-(4-Acetyl-piperazin-1-yl)-phenylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide in high yield and purity.

Scientific Research Applications

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-17(27)25-13-15-26(16-14-25)21-11-9-20(10-12-21)24-22(28)18-5-7-19(8-6-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28)

InChI Key

QMOUBAJUCQQEEL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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